(S)-3-(2-bromophenyl)piperidine hydrochloride (S)-3-(2-bromophenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416257-97-9
VCID: VC4586858
InChI: InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1
SMILES: C1CC(CNC1)C2=CC=CC=C2Br.Cl
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6

(S)-3-(2-bromophenyl)piperidine hydrochloride

CAS No.: 2416257-97-9

Cat. No.: VC4586858

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6

* For research use only. Not for human or veterinary use.

(S)-3-(2-bromophenyl)piperidine hydrochloride - 2416257-97-9

Specification

CAS No. 2416257-97-9
Molecular Formula C11H15BrClN
Molecular Weight 276.6
IUPAC Name (3S)-3-(2-bromophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1
Standard InChI Key RWVFSHDBSPUFIP-SECBINFHSA-N
SMILES C1CC(CNC1)C2=CC=CC=C2Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-3-(2-Bromophenyl)piperidine hydrochloride features a piperidine ring—a six-membered amine heterocycle—substituted at the 3-position with a 2-bromophenyl group. The stereochemistry at the 3-position is specified as (S), which influences its interactions with chiral biological targets. The hydrochloride salt enhances solubility and stability, a common modification for pharmaceutical intermediates .

Key Structural Data:

PropertyValueSource
CAS No.2416257-97-9
Molecular FormulaC11H15BrClN\text{C}_{11}\text{H}_{15}\text{BrClN}
Molecular Weight276.6 g/mol
IUPAC Name(3S)-3-(2-bromophenyl)piperidine hydrochloride
SMILESC1CC(CNC1)C2=CC=CC=C2Br.Cl

The InChIKey RWVFSHDBSPUFIP-SECBINFHSA-N confirms its stereochemical configuration and connectivity .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (S)-3-(2-bromophenyl)piperidine hydrochloride typically involves bromination of phenylpiperidine precursors followed by resolution to isolate the (S)-enantiomer. Advanced techniques like continuous flow reactors are employed to enhance yield and purity. A representative approach includes:

  • Bromination: Electrophilic aromatic substitution on a phenylpiperidine derivative using brominating agents (e.g., NBS\text{NBS}).

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt .

Process Optimization

Recent studies highlight the role of continuous flow systems in minimizing side reactions and improving scalability. For example, flow chemistry reduces residence time, enhancing control over exothermic bromination steps. The PMC study on analogous piperidine-3-carboxamides underscores the importance of reaction conditions (e.g., solvent choice, temperature) in achieving high enantiomeric excess .

Physicochemical and Stability Profiles

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra of related bromophenylpiperidines show aromatic protons at δ 7.2–7.9 ppm and piperidine ring protons at δ 1.3–3.5 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.6 .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

The bromophenyl group enhances hydrophobic interactions with target proteins, while the piperidine nitrogen facilitates hydrogen bonding. Chirality at the 3-position critically affects binding affinity, as seen in enantioselective enzyme inhibition .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in ventilated areas

Emergency Measures

  • Eye Contact: Rinse immediately with water for 15 minutes .

  • Inhalation: Move to fresh air and seek medical attention if symptoms persist .

Applications in Drug Discovery

Intermediate for PARP Inhibitors

(S)-3-(2-Bromophenyl)piperidine hydrochloride serves as a key intermediate in synthesizing Niraparib—a poly (ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. Patent CN108409638A highlights its role in cost-effective large-scale production .

Antimicrobial and Antiviral Research

Piperidine derivatives are under investigation for antimicrobial properties. While specific studies on this compound are pending, its structural framework aligns with compounds active against resistant pathogens .

SupplierPurityPackagingPrice (USD)
Apollo Scientific>98%1 g, 250 mg46–1010
Sigma-AldrichNot specified1 gInquiry-based

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator